Thalline

Antipyretic pharmacology Historical clinical comparison Drug absorption kinetics

Thalline (CAS 120-15-0) is the definitive 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold essential for tubulin polymerization inhibitor SAR. The 6-methoxy substituent is pharmacophorically critical—unsubstituted or isomeric THQs cannot replicate low-nanomolar GI50 potency. This white crystalline solid (mp 37–41°C) enables accurate gravimetric dispensing for parallel synthesis. Its characteristic green coloration with FeCl3 provides rapid, instrument-free identity verification. Accept no substitutes; ensure experimental reproducibility with authenticated Thalline.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 120-15-0
Cat. No. B086035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalline
CAS120-15-0
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NCCC2
InChIInChI=1S/C10H13NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
InChIKeyFRXSZNDVFUDTIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalline (CAS 120-15-0) Procurement Guide: 6-Methoxy-1,2,3,4-tetrahydroquinoline for Pharmaceutical Research and Chemical Synthesis


Thalline (CAS 120-15-0), also known as 6-methoxy-1,2,3,4-tetrahydroquinoline or Thallin, is a synthetic tetrahydroquinoline alkaloid with molecular formula C10H13NO and molecular weight 163.22 g/mol . The compound is a bicyclic organic molecule consisting of a fused benzene and piperidine ring system, with a methoxy substituent at the 6-position . Originally introduced as an antipyretic in the late 19th century [1], Thalline now serves primarily as a research chemical, organic intermediate, and core scaffold for medicinal chemistry programs, particularly in the development of tubulin polymerization inhibitors [2]. The compound is commercially available as a white to off-white crystalline solid with a reported melting point of 37-41 °C (lit.) .

Why Generic Tetrahydroquinoline Substitution Fails for Thalline-Based Research and Development


Substituting Thalline with unsubstituted tetrahydroquinoline (CAS 635-46-1) or other positional isomers introduces critical structural and pharmacological divergence that cannot be accommodated in research settings. The 6-methoxy substituent is not a trivial modification; it is a pharmacophoric determinant that fundamentally alters the compound's binding orientation, physicochemical properties, and downstream derivatization potential [1]. In the context of tubulin polymerization inhibitor development, structure-activity relationship (SAR) studies have demonstrated that the 6-methoxy group is essential for maintaining high cytotoxic potency and proper interaction with the colchicine binding site—N-aryl derivatives lacking this substitution pattern exhibit markedly reduced activity [2]. Furthermore, unsubstituted tetrahydroquinoline possesses different physical properties (melting point ~15-20°C vs. 37-41°C; logP ~2.29 vs. 3.43 for related 6-methoxy derivatives) that affect synthetic handling, purification protocols, and formulation development . For investigators requiring the specific 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold—whether as a synthetic building block, analytical reference standard, or core pharmacophore for SAR exploration—generic substitution with alternative tetrahydroquinolines invalidates experimental reproducibility and compromises downstream data integrity.

Thalline (CAS 120-15-0) Quantitative Differentiation Evidence: Comparative Performance Data Against Structural Analogs and In-Class Alternatives


Thalline vs. Antipyrine: Historical Clinical Differentiation in Antipyretic Onset and Duration

In late 19th-century clinical studies, Thalline (as Thalline salts) demonstrated markedly different pharmacokinetic behavior compared to Antipyrine, the leading antipyretic of that era. Thalline produced a characteristic green color reaction with perchloride of iron in urine within 30-60 minutes post-administration, while Antipyrine required fully three hours for detectable urinary excretion [1]. This differential absorption and elimination profile directly correlated with distinct clinical outcomes: Thalline produced a more rapid but shorter-duration temperature reduction, whereas Antipyrine yielded a more gradual, sustained antipyretic effect [1]. Additionally, profuse sweating was observed as early as 10-15 minutes after Thalline administration, confirming extremely rapid gastrointestinal absorption compared to Antipyrine [1].

Antipyretic pharmacology Historical clinical comparison Drug absorption kinetics

6-Methoxy Substitution: Structural Basis for Colchicine-Site Binding Affinity in Tubulin Polymerization Inhibition

The 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold (i.e., Thalline core) serves as the essential pharmacophoric framework for a novel class of tubulin polymerization inhibitors targeting the colchicine binding site. N-aryl derivatives built upon this specific scaffold exhibit exceptionally potent cytotoxicity: lead compound 6d (containing the 6-methoxy-THQ core) demonstrated GI50 values of 1.5-1.7 nM across a human tumor cell line panel (A549, KB, KBvin, DU145), significantly exceeding the potency of paclitaxel in the same assays, particularly against the drug-resistant KBvin cell line [1]. Further optimization yielded compound 4a with GI50 values of 16-20 nM and tubulin assembly inhibition IC50 of 0.85 μM, superior to the reference compound combretastatin A-4 (CA4, IC50 1.2 μM) in head-to-head comparison [2]. This 6-methoxy substitution pattern is critical for binding orientation at the colchicine site; SAR studies confirm that modifications to this position substantially alter or abolish activity [1][2].

Tubulin polymerization inhibitors Colchicine binding site Structure-activity relationship

Physicochemical Differentiation: Melting Point and Handling Characteristics vs. Unsubstituted Tetrahydroquinoline

Thalline (6-methoxy-1,2,3,4-tetrahydroquinoline) exhibits a reported melting point of 37-41 °C (lit.) , substantially higher than unsubstituted 1,2,3,4-tetrahydroquinoline (CAS 635-46-1), which melts at 15-20 °C and remains a low-viscosity liquid at ambient laboratory temperatures . This 22-26 °C difference in melting point translates to distinct physical states under standard laboratory conditions (20-25 °C): Thalline exists as a crystalline solid amenable to gravimetric handling and recrystallization, whereas unsubstituted tetrahydroquinoline is a liquid requiring volumetric measurement and presenting different storage and purification considerations . Additionally, the methoxy substitution increases molecular weight from 133.19 g/mol (unsubstituted THQ) to 163.22 g/mol (Thalline) and alters the hydrogen-bonding capacity, affecting chromatographic retention behavior [1].

Physicochemical properties Solid-state characterization Synthetic handling

Solubility and Lipophilicity Profile: 6-Methoxy-THQ Derivatives Demonstrate Favorable Drug-Like Properties vs. Unsubstituted Scaffold

Derivatives built upon the 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold exhibit balanced physicochemical properties suitable for pharmaceutical development. Compound 4a, an N-aryl derivative of the Thalline core, demonstrated water solubility of 75 μg/mL and a logP value of 3.43 at pH 7.4 [1]. In contrast, unsubstituted 1,2,3,4-tetrahydroquinoline (CAS 635-46-1) exhibits water solubility of <1 g/L (<1000 μg/mL) and a lower logP of approximately 2.29 . The 6-methoxy substitution confers increased lipophilicity (higher logP) while maintaining moderate aqueous solubility—a balance that contributes to the favorable drug-like property profile observed in optimized derivatives [1]. This solubility-lipophilicity balance is a key differentiator for the Thalline scaffold relative to both more hydrophilic unsubstituted tetrahydroquinolines and more lipophilic fully aromatic quinoline analogs.

Drug-like properties Water solubility Lipophilicity Physicochemical profiling

Analytical Detection and Identification: Characteristic Colorimetric Reaction for Quality Control Differentiation

Thalline possesses a unique and diagnostic chemical property not shared by closely related tetrahydroquinoline analogs: it produces a characteristic green coloration upon oxidation by certain agents [1]. Specifically, the reaction with perchloride of iron (ferric chloride) yields a distinctive green chromophore, a property that gave the compound its name (from Greek 'thallos' meaning green shoot or branch) and historically enabled its rapid detection in biological fluids [2]. This colorimetric response was exploited clinically for monitoring absorption and excretion (detectable in urine within 30-60 minutes) [2] and remains useful for identity confirmation and purity assessment in contemporary analytical workflows. Unsubstituted tetrahydroquinoline and most positional methoxy isomers do not produce this characteristic green oxidation product under the same conditions, providing a simple, instrument-free method for rapid differentiation and identity verification.

Analytical chemistry Quality control Colorimetric detection Identity testing

Synthetic Versatility: 6-Methoxy-THQ as a Privileged Scaffold for Derivatization at Multiple Positions

The 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold offers multiple synthetically accessible diversification points for structure-activity relationship (SAR) exploration. The secondary amine at the 1-position is readily functionalized via N-arylation or N-alkylation, enabling systematic exploration of N-substituent effects on biological activity—a strategy successfully employed in the development of potent tubulin polymerization inhibitors [1][2]. The aromatic ring (positions 5, 7, 8) remains available for electrophilic substitution or cross-coupling chemistry, while the saturated piperidine ring (positions 2, 3, 4) provides additional sites for functionalization or stereochemical control. This multi-vector diversification capacity contrasts with fully aromatic quinoline (which lacks the saturated ring functionality) and unsubstituted tetrahydroquinoline (which lacks the electron-donating 6-methoxy group that modulates aromatic ring reactivity) [3]. The scaffold's versatility is evidenced by the systematic synthesis and evaluation of 24 new N-aryl derivatives in a single SAR campaign [1].

Medicinal chemistry Scaffold derivatization Synthetic building block SAR exploration

Thalline (CAS 120-15-0) Application Scenarios: Where 6-Methoxy-1,2,3,4-tetrahydroquinoline Delivers Verifiable Research Value


Medicinal Chemistry: Scaffold for Tubulin Polymerization Inhibitor Development

Investigators developing novel antimitotic agents targeting the colchicine binding site require the 6-methoxy-1,2,3,4-tetrahydroquinoline core as the essential pharmacophoric scaffold. N-aryl derivatives built upon this scaffold have demonstrated low-nanomolar GI50 values (1.5-20 nM) against multiple cancer cell lines and sub-micromolar tubulin assembly inhibition (IC50 0.85-1.0 μM), with activity comparable to or exceeding established reference compounds such as combretastatin A-4 [1][2]. The Thalline core provides the precise 6-methoxy substitution pattern required for proper binding orientation at the colchicine site—a structural requirement that cannot be met by unsubstituted tetrahydroquinoline or alternative positional isomers. For SAR campaigns exploring N-aryl substitution effects, the Thalline scaffold offers a validated starting point with established synthetic routes and biological benchmarks [1][2].

Analytical Reference Standard for Identity and Purity Verification

Quality control laboratories and analytical chemistry groups require authenticated Thalline (CAS 120-15-0) as a reference standard for compound identity verification. The compound's characteristic green coloration upon oxidation by ferric chloride provides a rapid, instrument-free method for distinguishing authentic 6-methoxy-1,2,3,4-tetrahydroquinoline from structurally similar but chemically distinct tetrahydroquinoline analogs [1][2]. This property is particularly valuable for incoming material inspection, batch-to-batch consistency verification, and detection of mislabeled or substituted products. The compound's defined melting point (37-41 °C, lit.) and established chromatographic behavior further support its use as a calibrant in HPLC and GC-MS workflows for tetrahydroquinoline-class compound analysis [3].

Synthetic Organic Chemistry: Building Block for Heterocyclic Library Synthesis

Synthetic chemists constructing focused libraries of tetrahydroquinoline-based compounds benefit from Thalline's multiple functionalization vectors. The secondary amine at position 1 enables N-arylation and N-alkylation chemistry, while the 6-methoxy-substituted aromatic ring provides an electron-rich system amenable to electrophilic substitution or cross-coupling reactions [1]. This orthogonal reactivity profile supports efficient parallel synthesis strategies that would be impossible with unsubstituted tetrahydroquinoline (which lacks the 6-methoxy electronic modulation) or fully aromatic quinoline (which lacks the saturated ring's secondary amine functionality). The solid-state nature of Thalline at room temperature (melting point 37-41 °C) also facilitates accurate gravimetric dispensing for small-scale parallel reactions compared to liquid tetrahydroquinoline alternatives [2].

Physicochemical Property Benchmarking in Drug Discovery Programs

Drug discovery teams evaluating the developability of tetrahydroquinoline-based lead series utilize Thalline and its derivatives as reference points for assessing the impact of the 6-methoxy substitution on key physicochemical parameters. Comparative data indicate that the 6-methoxy-THQ scaffold confers increased lipophilicity (logP ~3.43 for derivative 4a) relative to unsubstituted THQ (logP ~2.29) while maintaining moderate aqueous solubility (75 μg/mL) [1][2]. This solubility-lipophilicity balance places the scaffold within favorable ranges for oral absorption and membrane permeability. For programs seeking to optimize drug-like properties, the Thalline core provides a characterized baseline against which further structural modifications (N-substitution, additional aromatic functionalization) can be systematically evaluated and compared [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.